6-Ethoxy-5-nitroquinoline-4-carboxylic acid
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Overview
Description
6-Ethoxy-5-nitroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-5-nitroquinoline-4-carboxylic acid typically involves the nitration of quinoline derivatives followed by ethoxylation and carboxylation. One common method includes the nitration of 6-ethoxyquinoline using nitric acid and sulfuric acid as catalysts. The resulting nitro compound is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-5-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids, palladium catalysts.
Major Products:
Reduction: 6-Amino-5-nitroquinoline-4-carboxylic acid.
Substitution: Various substituted quinoline derivatives.
Coupling: Biaryl quinoline derivatives.
Scientific Research Applications
6-Ethoxy-5-nitroquinoline-4-carboxylic acid has a broad spectrum of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-ethoxy-5-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring system can intercalate with DNA, disrupting cellular processes .
Comparison with Similar Compounds
- 6-Ethoxy-5-nitroquinoline-4-carbonitrile
- 6-Ethoxyquinoline-4-carboxylic acid
- 5-Nitroquinoline-4-carboxylic acid
Comparison: 6-Ethoxy-5-nitroquinoline-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
89267-26-5 |
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Molecular Formula |
C12H10N2O5 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
6-ethoxy-5-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-9-4-3-8-10(11(9)14(17)18)7(12(15)16)5-6-13-8/h3-6H,2H2,1H3,(H,15,16) |
InChI Key |
PRVKRKGOTFFOJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=CN=C2C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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